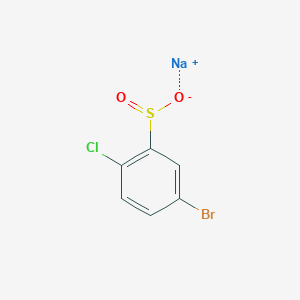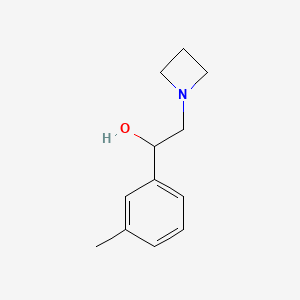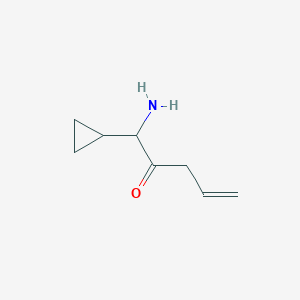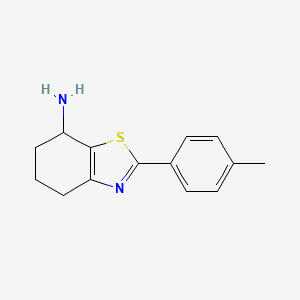
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a bromine and a methyl group attached to a phenyl ring, which is further connected to a diazepane ring. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methylating agents, respectively. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated and methylated phenyl ring is then coupled with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The diazepane ring can interact with the active site of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Lacks the additional methyl group on the diazepane ring.
1-(4-Methylphenyl)-5-methyl-1,4-diazepane: Lacks the bromine atom on the phenyl ring.
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Similar structure but different substitution pattern.
Uniqueness
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is unique due to the specific combination of bromine and methyl groups on the phenyl ring and the additional methyl group on the diazepane ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19BrN2 |
|---|---|
Molekulargewicht |
283.21 g/mol |
IUPAC-Name |
1-(3-bromo-4-methylphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19BrN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3 |
InChI-Schlüssel |
XULSHXTTYXXNIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)

![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)




![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)

